molecular formula C13H13F3N2O2 B4620435 1-(2,3,4-trifluorobenzoyl)-4-piperidinecarboxamide

1-(2,3,4-trifluorobenzoyl)-4-piperidinecarboxamide

Cat. No.: B4620435
M. Wt: 286.25 g/mol
InChI Key: DDMOVFCHIJFJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3,4-trifluorobenzoyl)-4-piperidinecarboxamide, also known as TFB-TBOA, is a chemical compound that has been widely used in scientific research for its ability to inhibit glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in the central nervous system, and its dysregulation has been implicated in various neurological disorders. TFB-TBOA has been shown to be a potent inhibitor of glutamate transporters, making it a valuable tool in the study of glutamate signaling and its role in disease.

Scientific Research Applications

Antimicrobial Activity

Synthesis and evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives, including compounds related to 1-(2,3,4-trifluorobenzoyl)-4-piperidinecarboxamide, have been explored for their potential as antimicrobial agents. These compounds exhibited moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains, indicating their promise in antimicrobial applications (Jadhav et al., 2017).

Inhibitors for Soluble Epoxide Hydrolase

A study identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase. These inhibitors, through optimization, showed potent activity and good oral exposure, suggesting their potential for in vivo investigations in various disease models (Thalji et al., 2013).

Optical Limiting Materials

Compounds related to this compound have been evaluated for their structural, mechanical, thermal, and optical properties, particularly for efficient optical limiting applications. The study presented computational and experimental results indicating the title material's suitability as an optical limiting material due to its third-order nonlinear optical activity (Prathebha et al., 2022).

Synthesis and Characterization

Research on the synthesis and characterization of new pyridine derivatives, including structures related to this compound, highlighted the production of compounds with potential antimicrobial activity. These derivatives, through various synthetic routes, have shown variable and modest activity against strains of bacteria and fungi, underscoring their potential in medicinal chemistry (Patel et al., 2011).

Properties

IUPAC Name

1-(2,3,4-trifluorobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2/c14-9-2-1-8(10(15)11(9)16)13(20)18-5-3-7(4-6-18)12(17)19/h1-2,7H,3-6H2,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMOVFCHIJFJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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